molecular formula C10H13ClFN B6224163 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride CAS No. 2763755-68-4

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

Cat. No.: B6224163
CAS No.: 2763755-68-4
M. Wt: 201.7
InChI Key:
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Description

1-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom attached to an indane ring system, which is further connected to a methanamine group

Preparation Methods

The synthesis of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindane and methanamine.

    Reaction Conditions: The fluorinated indane is subjected to a series of reactions, including halogenation and amination, under controlled conditions. Common reagents used in these reactions include halogenating agents like N-bromosuccinimide (NBS) and amination reagents such as ammonia or primary amines.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

1-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.

    Biological Studies: The compound serves as a probe in biological studies to understand the role of fluorinated amines in biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

1-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine and 1-(7-chloro-2,3-dihydro-1H-inden-5-yl)methanamine share structural similarities.

    Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its analogs.

Properties

CAS No.

2763755-68-4

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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